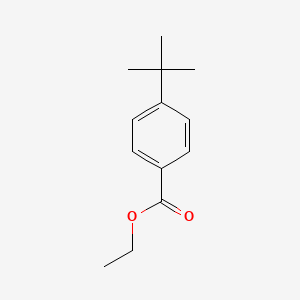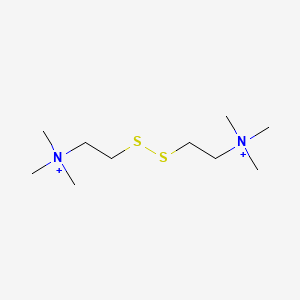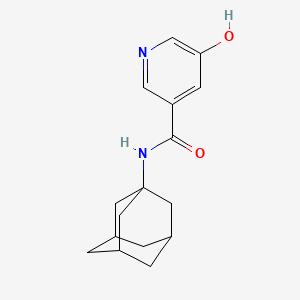![molecular formula C12H21N3O8 B1211889 4-[[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1211889.png)
4-[[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspartylglucosamine, also known as N-gamma-(2-Acetamido-2-deoxy-beta-D-gluco-pyranosyl)-L-asparagine, is a compound involved in the degradation of glycoproteins. It is a key intermediate in the lysosomal degradation pathway of glycoproteins, where it is hydrolyzed by the enzyme glycosylasparaginase.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aspartylglucosamine can be synthesized through enzymatic methods involving glycosylasparaginase. The enzyme hydrolyzes the N-glycosidic bond between the carbohydrate and protein moieties in glycoproteins, releasing aspartylglucosamine .
Industrial Production Methods
Industrial production of aspartylglucosamine typically involves recombinant DNA technology to produce glycosylasparaginase in large quantities. This enzyme is then used to catalyze the hydrolysis of glycoproteins to produce aspartylglucosamine .
Analyse Chemischer Reaktionen
Types of Reactions
Aspartylglucosamine primarily undergoes hydrolysis reactions catalyzed by glycosylasparaginase. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
The hydrolysis of aspartylglucosamine is typically carried out using glycosylasparaginase under physiological conditions. Oxidation reactions may involve reagents such as hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed
The primary product of the hydrolysis of aspartylglucosamine is free asparagine and N-acetylglucosamine. Oxidation and reduction reactions can yield various derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Aspartylglucosamine has several applications in scientific research:
Wirkmechanismus
Aspartylglucosamine exerts its effects through its role as a substrate for glycosylasparaginase. The enzyme specifically hydrolyzes the N-glycosidic bond in aspartylglucosamine, leading to the release of asparagine and N-acetylglucosamine. This process is crucial for the proper degradation of glycoproteins in lysosomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylglucosamine: A monosaccharide involved in the synthesis and degradation of glycoproteins.
Asparagine: An amino acid that is a component of aspartylglucosamine.
Glycosylasparaginase: The enzyme that hydrolyzes aspartylglucosamine.
Uniqueness
Aspartylglucosamine is unique due to its specific role in the lysosomal degradation pathway of glycoproteins. Its accumulation in lysosomes is a hallmark of aspartylglucosaminuria, making it a critical compound for studying this disease .
Eigenschaften
Molekularformel |
C12H21N3O8 |
|---|---|
Molekulargewicht |
335.31 g/mol |
IUPAC-Name |
4-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22) |
InChI-Schlüssel |
YTTRPBWEMMPYSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O |
Synonyme |
2-acetamido-1-(beta-L-aspartamido)-1,2-dideoxy-beta-D-glucose 2-acetamido-1-N-(4'-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine 4-N-2-acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine AADG acetylglucosaminylasparagine asparaginylglucosamine aspartylglucosamine aspartylglucosylamine aspartylglycosamine N(4)-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine N(4)-(2-acetamido-2-deoxyglucopyranosyl)asparagine N-(2-acetylamino)-2-deoxy-beta-D-glucopyranosyl-L-asparagine N-acetylglucosaminylasparagine N-ADGP-Asn |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)

![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)

![N-Cyclopentyl-4-[4-(furan-2-carbonyl)-piperazine-1-sulfonyl]-benzenesulfonamide](/img/structure/B1211822.png)

![3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1211824.png)
![4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione](/img/structure/B1211825.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[4-(5-fluoro-1-benzotriazolyl)-1-piperidinyl]acetamide](/img/structure/B1211827.png)

